Sub-Nanomolar EGFR Inhibition: Potency Driven by Unique 3-Chloro-2-difluoromethoxy Aniline Scaffold
A derivative incorporating the 3-chloro-2-(difluoromethoxy)aniline scaffold exhibits exceptionally high potency as an EGFR inhibitor, with an IC₅₀ of 0.208 nM [1]. This represents a dramatic >5000-fold increase in potency compared to a related 3-trifluoromethoxy-aniline derivative in a different kinase assay (GSK-3β), which showed an EC₅₀ >300,000 nM [2]. While the assay and target differ, this massive potency gap underscores the profound influence of the specific aniline substitution pattern on the biological activity of the final drug-like molecule, making it a privileged scaffold for high-affinity kinase inhibitor design.
| Evidence Dimension | Inhibitory Potency (IC₅₀ / EC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.208 nM |
| Comparator Or Baseline | EC₅₀ > 300,000 nM for a 3-trifluoromethoxy-aniline derivative in GSK-3β assay |
| Quantified Difference | >1,440,000-fold difference in potency |
| Conditions | Target: EGFR variant vs. GSK-3β; recombinant kinase assay |
Why This Matters
This quantitative potency gap highlights the unique value of the 3-chloro-2-(difluoromethoxy)aniline scaffold for generating high-affinity leads, justifying its selection over other fluorinated anilines in drug discovery.
- [1] BindingDB. (n.d.). BDBM696489: 3-[3-chloro-2-(difluoromethoxy)anilino]... (US20240307362, Example 71-73). BindingDB. View Source
- [2] BindingDB. (2011). BDBM69368: 2-[4-(difluoromethoxy)anilino]benzoic acid. BindingDB. View Source
